molecular formula C10H12O4 B12650398 Methyl-5-norbornene-2,3-dicarboxylic acid CAS No. 50853-70-8

Methyl-5-norbornene-2,3-dicarboxylic acid

Cat. No.: B12650398
CAS No.: 50853-70-8
M. Wt: 196.20 g/mol
InChI Key: QYJGMAIQZRWXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-5-norbornene-2,3-dicarboxylic acid is a norbornene-based organic compound that serves as a key intermediate and precursor in advanced materials research. Its primary research value lies in polymer science, where it is used in the synthesis of polyesters, alkyd resins, and plasticizers . A significant application of this compound and its derivatives is in the field of epoxy resins, where it functions as a curing agent. When used in this context, it contributes to the production of polymers with specific thermal and mechanical properties, which are valuable for specialized applications such as electrical laminating and filament-winding . The norbornene core of the molecule possesses a reactive double bond that is amenable to further chemical modification, including participation in thiol-ene "click" chemistry reactions, which are powerful tools for creating cross-linked polymer networks . Researchers also utilize this compound in the preparation of methyl nadimide-endcapped resins, which are investigated for their flame-retarding properties . Furthermore, it finds use in the fabrication of novel composite materials, such as vertically aligned carbon nanotube/polymer films . The compound exhibits endo-exo isomerism due to the stereochemistry of the norbornene ring system, a feature that can be analyzed and confirmed using advanced NMR techniques . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-10-3-2-5(4-10)6(8(11)12)7(10)9(13)14/h2-3,5-7H,4H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJGMAIQZRWXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C=C1)C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965085
Record name 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50853-70-8
Record name Methyl-5-norbornene-2,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050853708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5 Norbornene 2,3 Dicarboxylic Acid and Its Derivatives

Diels-Alder Cycloaddition Reactions in the Synthesis of Norbornene Dicarboxylic Acid Derivatives

The Diels-Alder reaction is a cornerstone in the synthesis of norbornene-based structures. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. caltech.edu For the synthesis of norbornene dicarboxylic acid derivatives, cyclopentadiene (B3395910) is a commonly employed diene due to its high reactivity, which is a consequence of its locked s-cis conformation. libretexts.orglibretexts.org The dienophile, typically an electron-poor alkene, provides the atoms that will form the rest of the cyclohexene (B86901) ring and bear the dicarboxylic acid or derivative functionalities. libretexts.org The reaction is known for its stereospecificity, where the stereochemistry of the reactants is preserved in the product. caltech.edulibretexts.org

Synthesis of Methyl-5-norbornene-2,3-dicarboxylic Acid from Cyclopentadiene and Methyl Acrylate (B77674)

The direct synthesis of this compound can be envisioned through a Diels-Alder reaction between cyclopentadiene and a suitable methyl-substituted dienophile. While direct synthesis with a pre-formed methyl-dicarboxylic acid dienophile is less common, the synthesis of related monoesters like methyl 5-norbornene-2-carboxylate (MNBC) from cyclopentadiene and methyl acrylate is a well-established process. This reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the major product under kinetic control. scirp.org The initial adduct from the reaction of cyclopentadiene and maleic anhydride (B1165640) can be converted to the dicarboxylic acid, which can then be selectively esterified to yield the monomethyl ester. scirp.orgresearchgate.net

Synthesis of Methyl-5-norbornene-2,3-dicarboxylic Anhydride from Maleic Anhydride and Cyclopentadiene/Dicyclopentadiene (B1670491)

A prevalent and efficient method for producing the core norbornene anhydride structure is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. latech.eduamazonaws.com Due to the tendency of cyclopentadiene to dimerize into dicyclopentadiene at room temperature, dicyclopentadiene is often used as a stable precursor. latech.eduamazonaws.comlatech.edu The dicyclopentadiene is "cracked" via a retro-Diels-Alder reaction at high temperatures (around 170-200°C) to generate fresh cyclopentadiene, which is then immediately reacted with maleic anhydride. amazonaws.comoc-praktikum.de This reaction is highly exothermic and typically yields the cis-endo-5-norbornene-2,3-dicarboxylic anhydride as the kinetically favored product. amazonaws.comchegg.com The reaction can be carried out in various solvents, including toluene, ethyl acetate, and ligroin. amazonaws.comlatech.edu

ReactantsSolventTemperatureProductYieldReference
Cyclopentadiene, Maleic AnhydrideToluene10°Ccis-Norbornene-5,6,-endo-dicarboxylic anhydride~5 g amazonaws.com
Cyclopentadiene, Maleic AnhydrideEthyl acetate, LigroinIce bath, then heatcis-Norbornene-5,6-endo-dicarboxylic anhydrideNot specified latech.edu
Mixed Carbon Five, Maleic AnhydrideNone0-5°C5-Norbornene-2,3-dicarboxylic anhydride73-83% google.com

This table summarizes various reported conditions for the synthesis of norbornene dicarboxylic anhydride.

Stereoselective Control in Diels-Alder Adduct Formation (Endo/Exo Isomerism)

A critical aspect of the Diels-Alder synthesis of norbornene derivatives is the control of stereochemistry, specifically the formation of endo and exo isomers. wikipedia.org In the context of the reaction between cyclopentadiene and maleic anhydride, the endo isomer is the product of kinetic control, meaning it is formed faster at lower temperatures. libretexts.orglatech.edu The exo isomer, however, is the more thermodynamically stable product. scirp.orglatech.edu The preference for the endo product is often explained by secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile. libretexts.org

The ratio of endo to exo isomers can be influenced by the reaction conditions. Higher temperatures can promote the formation of the more stable exo isomer, often through a retro-Diels-Alder reaction of the endo adduct followed by re-cycloaddition to form the exo product, or through thermal isomerization of the endo isomer to the exo isomer. latech.eduresearchgate.net For instance, heating the endo-anhydride at temperatures around 190-260°C can lead to a mixture enriched in the exo-isomer. latech.edu The use of certain catalysts can also influence the stereochemical outcome. researchgate.net

IsomerStabilityFormation ConditionsKey FeaturesReference
endoKinetically favoredLower temperaturesFormed faster due to secondary orbital interactions. libretexts.orglatech.edu
exoThermodynamically favoredHigher temperatures, prolonged reaction timesMore stable isomer; can be obtained by thermal isomerization of the endo adduct. scirp.orglatech.eduresearchgate.net

This table compares the characteristics of endo and exo isomers in the Diels-Alder reaction for norbornene synthesis.

Esterification and Anhydride Formation for this compound Derivatives

Following the initial Diels-Alder cycloaddition to form the norbornene dicarboxylic anhydride or the corresponding dicarboxylic acid, further derivatization through esterification is a common strategy to obtain compounds like this compound and its diester counterpart. The anhydride is particularly susceptible to ring-opening reactions with alcohols to form monoesters or can be converted to diesters under appropriate conditions. scientific.netresearchgate.net

Synthesis of Monomethyl Esters of Norbornene Dicarboxylic Acid

The synthesis of monomethyl esters of norbornene dicarboxylic acid can be achieved through the controlled reaction of 5-norbornene-2,3-dicarboxylic anhydride with one equivalent of methanol (B129727). This reaction proceeds via the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a monoester-monocarboxylic acid. researchgate.net Selective esterification of the non-conjugated carboxyl group in the presence of a conjugated one can also be achieved using a catalytic amount of thionyl chloride in methanol at room temperature. researchgate.net The resulting 5-Norbornene-2,3-dicarboxylic acid monomethyl ester is a useful intermediate, for example, as a curing agent for epoxy resins. chemicalbook.comchemicalbook.com

Synthesis of Dimethyl Esters of Norbornene-2,3-dicarboxylic Acid

The synthesis of dimethyl 5-norbornene-2,3-dicarboxylate can be accomplished through several routes. One common method involves the esterification of 5-norbornene-2,3-dicarboxylic anhydride or the corresponding dicarboxylic acid with an excess of methanol, typically in the presence of an acid catalyst. scientific.net Alternatively, the diester can be synthesized directly via a Diels-Alder reaction between cyclopentadiene and dimethyl maleate. google.com This approach directly yields the dimethyl ester of the endo,endo-dicarboxylic acid. The synthesis of these diesters is of interest for the preparation of polymers with specific physicomechanical properties. researchgate.net

Conversion of Dicarboxylic Acid to Anhydride Forms

The conversion of this compound to its corresponding anhydride, commonly known as methyl nadic anhydride, is a dehydration reaction. This process is crucial as the anhydride is a key precursor for many subsequent functionalizations. The reaction typically involves heating the dicarboxylic acid, often in the presence of a dehydrating agent, to remove a molecule of water and form the cyclic anhydride.

The reverse reaction, the hydrolysis of the anhydride to the dicarboxylic acid, occurs readily in the presence of water. latech.edu Due to this sensitivity, the anhydride must be stored in a dry environment to maintain its integrity. latech.edu

The primary route to obtaining the anhydride, however, is directly through the Diels-Alder reaction between a substituted cyclopentadiene and maleic anhydride. For instance, the reaction of cyclopentadiene with maleic anhydride yields 5-norbornene-2,3-dicarboxylic anhydride. latech.eduwikipedia.org The methyl-substituted version is synthesized in a similar manner. The presence of a methyl group on the diene can influence the stereoselectivity of the Diels-Alder reaction, potentially affecting the ratio of endo and exo isomers formed. latech.edu The endo isomer is typically the kinetic product of the Diels-Alder reaction, but it can be converted to the more thermodynamically stable exo isomer through thermal or photochemical methods. wikipedia.org

A one-pot synthesis in a microreactor has been developed for 5-norbornene-2,3-dicarboxylic anhydride, achieving a high exo/endo ratio at elevated temperatures and pressures. latech.edu This highlights an advanced approach to controlling the stereochemistry of the resulting anhydride.

Table 1: General Conditions for Anhydride Formation

MethodReactantsConditionsProduct
DehydrationThis compoundHeating, optional dehydrating agentMethyl-5-norbornene-2,3-dicarboxylic anhydride
Diels-AlderMethylcyclopentadiene, Maleic anhydrideThermal reactionMethyl-5-norbornene-2,3-dicarboxylic anhydride
Isomerizationendo-Methyl-5-norbornene-2,3-dicarboxylic anhydrideHeating or UV irradiationexo-Methyl-5-norbornene-2,3-dicarboxylic anhydride

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The unique structure of Methyl-5-norbornene-2,3-dicarboxylic anhydride, featuring a strained bicyclic alkene and a reactive anhydride ring, makes it a versatile building block for a variety of functionalized derivatives. Advanced synthetic strategies leverage these features to create monomers and polymers with tailored properties.

Synthesis of Esters and Polyesters:

The anhydride ring can be readily opened by alcohols to form mono- or diesters. This reaction is fundamental to the synthesis of various functional molecules and polymers. For example, chiral alcohols derived from natural sources like menthol (B31143) and borneol have been reacted with cis-5-norbornene-2,3-dicarboxylic anhydride to produce chiral norbornene monomers. semanticscholar.org These monomers can then undergo ring-opening metathesis polymerization (ROMP) to yield optically active polymers with high thermal stability and film-forming properties. semanticscholar.org

A significant advancement is the alternating copolymerization of norbornene anhydrides with epoxides to create functional polyesters. rsc.org These reactions can be controlled to produce polymers with a perfectly alternating structure and low polydispersity. rsc.org The resulting polyesters retain the norbornene double bond, which can be further functionalized using click chemistry, such as the thiol-ene reaction. rsc.org

Table 2: Synthesis of Chiral Norbornene Diester Monomers. semanticscholar.org

Chiral AlcoholReaction SchemeResulting Monomer
(-)-MentholReaction with exo-cis-5-norbornene-2,3-dicarboxylic anhydrideDi-(-)-menthyl-cis-5-norbornene-exo-2,3-dicarboxylate
(-)-BorneolReaction with exo-cis-5-norbornene-2,3-dicarboxylic anhydrideDi-(-)-bornyl-cis-5-norbornene-exo-2,3-dicarboxylate
S-(-)-2-Methylbutanol-1Direct reaction with exo-cis-5-norbornene-2,3-dicarboxylic anhydrideDi-(S)-(-)-2-methylbutyl-cis-5-norbornene-exo-2,3-dicarboxylate

Synthesis of Amides and Imides:

Similar to esterification, the anhydride can react with amines to form amides and imides. Methyl-5-norbornene-2,3-dicarboxylic anhydride has been used in the synthesis of methyl nadimides, which serve as end-capping agents for resins. sigmaaldrich.comsigmaaldrich.com This application is crucial for controlling the molecular weight and properties of high-performance polymers.

A catalytic methodology for the synthesis of N-methyl secondary amides has been developed, employing a diboronic acid anhydride catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.org This represents a more sustainable and efficient route for amide synthesis.

Thiol-Ene Click Chemistry:

The norbornene double bond is highly reactive in thiol-ene "click" reactions, which proceed with high yield and stereoselectivity. wikipedia.org This reaction involves the anti-Markovnikov addition of a thiol to the alkene, forming a thioether. wikipedia.org This strategy has been used to functionalize polyesters derived from norbornene anhydride and epoxides, allowing for the introduction of various functionalities along the polymer chain. rsc.org

Furthermore, the thiol-ene reaction has been employed to create dynamic and reversible polymer networks. The reaction of thiols with anhydrides can form a ring-opened thioester and carboxylic acid, a reaction that has been shown to be reversible. nih.gov This dynamic covalent chemistry allows for the fabrication of covalent adaptable networks (CANs) that can be reprocessed and recycled. nih.govresearchgate.net

A specific example involves the free-radical catalyzed addition of a perfluoroalkylthiol to a 5-norbornene dicarboxylic acid or its derivative to produce perfluoroalkylthio norbornane (B1196662) 2,3-dicarboxylic acid compounds. google.com

Table 3: Functionalization via Thiol-Ene Reaction

ReactantsReaction TypeKey FeaturesResulting Structure
Norbornene-functional polyester (B1180765), ThiolPhoto-initiated radical addition"Click" chemistry, High efficiencyThioether-functionalized polyester
Thiol, AnhydrideDynamic reversible reactionForms covalent adaptable networksCrosslinked thioester/acid network
5-Norbornene dicarboxylic acid, PerfluoroalkylthiolFree-radical additionIntroduces perfluoroalkyl groupsPerfluoroalkylthio norbornane dicarboxylic acid

Polymerization:

Novel polymers have been synthesized directly from cis-5-norbornene-2,3-dicarboxylic anhydride by heating the monomer in the presence of a free-radical initiator. google.com These polyanhydrides can be used as curing agents for various resins, including epoxy and alkyd resins. google.comfishersci.com The resulting polymers find applications as thickeners, stabilizers, and sizing agents. google.com

Polymerization Mechanisms and Advanced Polymer Architectures Involving Methyl 5 Norbornene 2,3 Dicarboxylic Acid

Ring-Opening Metathesis Polymerization (ROMP) of Methyl-5-norbornene-2,3-dicarboxylic Acid and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and widely adopted technique for polymerizing strained cyclic olefins like norbornene and its derivatives. beilstein-journals.orgmdpi.com This method is valued for its rapid polymerization rates, exceptional tolerance to a wide array of functional groups, and, in many instances, its relative insensitivity to air and moisture. nsf.gov The use of well-defined transition metal catalysts allows for "living" polymerization characteristics, enabling precise control over polymer molecular weight and the synthesis of complex architectures like block copolymers. mdpi.comnsf.gov

Derivatives of 5-norbornene-2,3-dicarboxylic acid, such as its anhydride (B1165640) or esters, are frequently employed as monomers in ROMP. researchgate.netfrontiersin.org The reactive anhydride group provides a synthetic handle for introducing various functionalities into the resulting polymer. researchgate.net For example, monomers can be prepared by reacting 5-norbornene-2,3-dicarboxylic anhydride with functional alcohols, creating ester-linked side chains that can impart specific properties, such as antioxidant capabilities, to the final polymer. frontiersin.org

Catalytic Systems for ROMP (e.g., Grubbs Catalysts, Ruthenium Carbene Complexes, Hoveyda-Grubbs Catalysts)

The success and popularity of ROMP are largely due to the development of well-defined ruthenium carbene complexes, particularly Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgcolab.ws These catalysts are known for their stability and high functional group tolerance.

Grubbs Catalysts : This family of ruthenium-based catalysts has evolved through several generations. wikipedia.org The first-generation catalyst, [bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride], initiates polymerization through a dissociative mechanism where a phosphine (B1218219) ligand must detach to allow the olefin monomer to coordinate with the ruthenium center. mdpi.com The second-generation (G2) and third-generation (G3) catalysts incorporate an N-heterocyclic carbene (NHC) ligand, which enhances stability and activity. nih.gov G3 catalysts, in particular, are noted for their fast initiation rates and are widely used for living polymerizations. nsf.govnih.gov These catalysts have been successfully used to polymerize a variety of norbornene derivatives. researchgate.netrsc.orgresearchgate.net

Hoveyda-Grubbs Catalysts : These are a modification of the Grubbs catalysts, characterized by a chelating benzylidene ligand that is attached to the ruthenium center. colab.wsencyclopedia.pub This structural feature confers increased stability to the complex. colab.wsnih.gov The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly stable, even in some protic media, and is highly efficient for various metathesis reactions, including ROMP. encyclopedia.pub Their stability and effectiveness make them suitable for synthesizing polymers on both laboratory and industrial scales. beilstein-journals.orgnih.gov

A summary of common ROMP catalysts is provided below.

Table 1: Overview of Common Ruthenium Catalysts for ROMP
Catalyst Type Key Structural Feature(s) Common Characteristics
Grubbs First-Generation (G1) Two phosphine ligands (e.g., PCy₃) Requires phosphine dissociation to initiate; sensitive to some functional groups. mdpi.com
Grubbs Second-Generation (G2) One NHC ligand and one phosphine ligand Higher activity and stability than G1; greater functional group tolerance. nih.gov
Grubbs Third-Generation (G3) One NHC ligand and two pyridine (B92270) ligands Fast initiation rates; useful for living polymerization and block copolymer synthesis. nsf.govnih.gov
Hoveyda-Grubbs Catalysts Chelating, styrenyl ether benzylidene ligand High stability; reusable in some cases; efficient for various metathesis reactions. colab.wsencyclopedia.pubnih.gov

Homopolymerization Pathways

The homopolymerization of monomers derived from this compound via ROMP allows for the synthesis of functional polymers with well-defined structures. Using living polymerization conditions with catalysts like Grubbs' third-generation (G3), it is possible to produce polymers where the molecular weight increases linearly with monomer conversion, often with narrow molecular weight distributions, indicated by a low polydispersity index (PDI) close to 1.10. mdpi.comfrontiersin.org

For instance, norbornene monomers functionalized with dihydroferulate (NDF) and dihydrosinapate (NDS) through esterification of 5-norbornene-2,3-dimethanol (B1219086) have been successfully homopolymerized. frontiersin.org The reactions, conducted at room temperature using either first-generation Grubbs (GI) or second-generation Hoveyda-Grubbs (HGII) catalysts, yielded polymers with controlled molecular weights and varying polydispersities depending on the catalyst used. frontiersin.org

Table 2: Homopolymerization of Norbornene Derivatives NDF and NDS via ROMP

Monomer Catalyst [M]/[C] Ratio Mₙ (kg/mol) PDI (Mₙ/Mₙ)
NDF GI 50 17.5 1.48
NDF HGII 50 25.1 1.18
NDS GI 50 18.2 1.62
NDS HGII 50 27.3 1.15

Data sourced from a study on the synthesis of antioxidant polymers. frontiersin.org Mₙ (number-average molecular weight) and PDI (polydispersity index) were determined by Gel Permeation Chromatography (GPC).

This controlled polymerization enables the creation of materials where the functionality is precisely incorporated along the polymer backbone. dtic.mil It is also possible to prepare ultra-high molecular weight (UHMW) polymers from endo-norbornene derivatives by combining ROMP with an acyclic metathesis reaction, overcoming the typically low activity of endo isomers. tandfonline.com

Copolymerization with Other Monomers (e.g., Norbornene, Ethylene)

Derivatives of this compound can be copolymerized with other monomers to tailor the properties of the final material. Statistical copolymerization of functional norbornenes with unsubstituted norbornene has been explored to create materials that balance functionality with mechanical properties. mdpi.comnih.gov

A significant area of research is the copolymerization of polar norbornene monomers, such as 5-norbornene-2,3-dicarboxylic anhydride (CA), with ethylene (B1197577). rsc.org This process, often catalyzed by late-transition metal complexes like phosphine-sulfonate palladium systems, can produce functionalized polyolefins. rsc.org Studies have shown that the exo-isomer of CA is more efficiently incorporated into the ethylene polymer chain than the endo-isomer, resulting in higher polymerization activities and copolymers with greater molecular weights. rsc.org The resulting copolymers of ethylene and exo-CA have shown potential as effective compatibilizers for blends of polyamide-6 and polyolefin elastomers. rsc.org

Furthermore, living copolymerization of norbornene and ethylene has been achieved, enabling the synthesis of unique block copolymers consisting of crystalline and amorphous segments that are chemically linked. acs.org

Table 3: Copolymerization of Ethylene with Exo and Endo Isomers of 5-Norbornene-2,3-dicarboxylic Anhydride (CA)

Comonomer Activity (g·mol⁻¹·h⁻¹) Incorporation (mol%) Mₙ (g/mol) PDI
CA-exo 20400 6.0 45100 2.15
CA-endo 12100 2.1 25600 2.31

Polymerization conditions: 10 μmol catalyst, [Comonomer] = 1.0 mol/L, T = 80 °C, p = 8 atm, t= 30 min. Data from supporting information of an investigation into ethylene copolymerization. rsc.org

Influence of Isomerism (Exo/Endo) on Polymerization Kinetics and Product Characteristics

The stereochemistry of the substituent on the norbornene ring—specifically whether it is in the exo or endo position—has a profound impact on polymerization kinetics and the properties of the resulting polymer. nsf.govillinois.edu It is a well-established finding that exo isomers of norbornene derivatives react significantly faster in ROMP than their corresponding endo isomers. illinois.eduresearchgate.net In the case of dicyclopentadiene (B1670491), the exo isomer was found to be over an order of magnitude, and in some conditions nearly 20 times, more reactive than the endo isomer when using a Grubbs catalyst. illinois.edu

This substantial difference in reactivity is primarily attributed to steric hindrance. illinois.eduillinois.edu In the endo isomer, the substituent is positioned underneath the strained ring, which can sterically interfere with the coordination of the monomer to the metal center of the catalyst. nsf.gov This steric clash increases the energy of the transition state, thereby slowing the rate of polymerization. nsf.gov This effect is considered a form of "monomer control" over the polymerization rate. nsf.gov

This kinetic difference extends to copolymerizations as well. In the copolymerization of 5-norbornene-2,3-dicarboxylic anhydride with ethylene, the exo-isomer not only polymerizes faster but also achieves a higher incorporation level into the polymer backbone compared to the endo-isomer under identical conditions. rsc.org

The choice of isomer can also influence the final polymer's characteristics. Polymers synthesized from different isomers can exhibit variations in properties such as glass transition temperature (Tg) and thermal stability. nih.gov For example, in a study of polymers derived from chiral alcohols and norbornene dicarboxylic acid, the polymer from the endo-diester displayed a significantly different Tg compared to its exo counterpart. nih.gov

Table 4: Comparison of Polymerization Reactivity for Exo and Endo Isomers

Monomer System Catalyst Observation Primary Reason
Dicyclopentadiene Grubbs' Catalyst Exo isomer is ~20 times more reactive than endo isomer at 20 °C. illinois.edu Steric hindrance from the endo substituent impeding monomer approach. illinois.eduillinois.edu
5-Norbornene-2,3-dicarboxylic anhydride / Ethylene Palladium Catalyst Exo isomer shows higher activity (20400 vs 12100 g·mol⁻¹·h⁻¹) and incorporation (6.0% vs 2.1%) than the endo isomer. rsc.orgrsc.org Higher reactivity of the exo olefin with the catalytic center. rsc.org
Ester-substituted norbornenes Grubbs' G3 Catalyst Exo isomers consistently polymerize faster than endo isomers. nsf.gov Steric hindrance in the endo isomer leads to a higher energy transition state. nsf.gov

Polycondensation and Other Polymerization Routes of this compound Derivatives

Beyond ROMP, derivatives of this compound are pivotal in other polymerization methods, most notably in the synthesis of high-performance thermosetting polyimides via polycondensation.

Synthesis of Polyimides from Methyl-5-norbornene-2,3-dicarboxylic Anhydride

Methyl-5-norbornene-2,3-dicarboxylic anhydride, commonly referred to as methyl nadic anhydride, serves as a reactive end-capping agent for thermosetting polyimides. researchgate.netnasa.gov These materials are prized for their exceptional thermal stability and mechanical properties, making them suitable for applications in demanding environments like aerospace composites. researchgate.net

The synthesis typically proceeds in two stages. First, an imide oligomer is formed through the polycondensation reaction of an aromatic diamine (e.g., 4,4'-methylenedianiline) and an aromatic dianhydride (e.g., 3,3',4,4'-benzophenone tetracarboxylic dianhydride, BTDA). core.ac.uk The molecular weight of this oligomer is controlled by including the monofunctional methyl nadic anhydride, which acts as a chain terminator or "end-cap". nasa.govcore.ac.uk

In the second stage, these end-capped oligomers are subjected to a thermal curing process. At elevated temperatures, the norbornene group on the end-cap undergoes a complex, thermally induced retro-Diels-Alder reaction followed by addition polymerization. researchgate.net This cross-linking reaction converts the fusible, soluble oligomers into an infusible and insoluble, highly cross-linked, three-dimensional network. This process results in a thermoset polyimide with a very high glass transition temperature (Tg) and excellent performance at elevated temperatures. researchgate.netnasa.gov The PMR-15 resin system is a classic example that utilizes a nadic ester as the end-cap for addition curing. researchgate.netcore.ac.uk

Formation of Polyesters and Alkyd Resins

This compound, more commonly utilized in its anhydride form (Methyl-5-norbornene-2,3-dicarboxylic anhydride), serves as a crucial monomer in the synthesis of both polyesters and alkyd resins. guidechem.com Its incorporation into these polymer backbones imparts unique properties, such as enhanced thermal stability and specific reactivity, owing to its strained bicyclic structure.

In polyester (B1180765) synthesis, Methyl-5-norbornene-2,3-dicarboxylic anhydride can undergo alternating copolymerization with epoxides. This reaction yields functional polyesters with a perfectly alternating structure. The resulting polymers possess a monomodal peak distribution and low polydispersity indexes. rsc.org The presence of the norbornene moiety in the polyester backbone opens up possibilities for further functionalization through reactions like thiol-ene and tetrazine click chemistry, allowing for the creation of polymers with tailored, alternating functionalities. rsc.org

Alkyd resins, which are essentially oil-modified polyesters, are traditionally synthesized through the polycondensation of a dicarboxylic acid or its anhydride, a polyol (like glycerol), and a fatty acid or oil. guidechem.com Methyl-5-norbornene-2,3-dicarboxylic anhydride can be used as a co-monomer in these formulations. The general process for alkyd resin synthesis involves two main methods: the fatty acid process and the alcoholysis or monoglyceride process. In the fatty acid process, all reactants are cooked together in a one-step reaction. In the more common monoglyceride process, the oil is first reacted with a polyol to form a monoglyceride, which is then reacted with the anhydride. The inclusion of the methyl-norbornene dicarboxylic anhydride component can modify the final properties of the resin, influencing characteristics such as drying time, hardness, and chemical resistance.

Table 1: Reactants in Polyester and Alkyd Resin Formation

Polymer Type Monomer 1 Monomer 2 Monomer 3 (for Alkyds)
Functional Polyester Methyl-5-norbornene-2,3-dicarboxylic anhydride Epoxides -
Alkyd Resin Methyl-5-norbornene-2,3-dicarboxylic anhydride Polyols (e.g., Glycerol) Fatty Acids or Oils

Cross-linking Polymer Networks

The unique chemical structure of Methyl-5-norbornene-2,3-dicarboxylic anhydride makes it a highly effective agent for cross-linking polymer networks, particularly in epoxy resin systems. guidechem.comguidechem.com Its primary role in this context is as a hardener or curing agent, where it reacts with the epoxy prepolymer to form a rigid, three-dimensional thermoset network. guidechem.comsigmaaldrich.com

The cross-linking mechanism involves the reaction of the anhydride group with the hydroxyl and epoxy groups of the epoxy resin. The process is typically initiated by a small amount of an active hydrogen compound (like water or alcohol) which opens the anhydride ring to form a carboxylic acid. This acid then reacts with an epoxy group, generating a hydroxyl group which can then react with another anhydride molecule. This chain reaction, often catalyzed by a tertiary amine, continues, leading to the formation of a dense network of ester linkages. guidechem.comgoogleapis.com This process results in a cured product with excellent mechanical properties, high thermal stability, and superior electrical insulation performance. guidechem.com

Beyond its role as an anhydride hardener, the norbornene moiety within the molecule provides an additional site for cross-linking through different chemical pathways. The strained double bond of the norbornene group is reactive and can participate in thiol-ene reactions. wikipedia.org This allows for a dual-curing approach or for the post-functionalization of a pre-formed polymer, enabling the creation of complex network architectures. This reactivity makes it a versatile component in the production of high-performance coatings, adhesives, and composite materials. cymitquimica.com

Table 2: Cross-linking Reactions Involving Methyl-5-norbornene-2,3-dicarboxylic Anhydride

Reaction Type Reactive Group on Norbornene Monomer Co-reactant Group Resulting Linkage
Epoxy Curing Anhydride Epoxy, Hydroxyl Ester
Thiol-Ene Reaction Norbornene (alkene) Thiol Thioether

Polymer Microstructure and Architecture Control

The ability to precisely control the microstructure and architecture of polymers at the molecular level is paramount for developing advanced materials with tailored properties. This compound and its derivatives are valuable monomers in this pursuit, particularly in the synthesis of complex polymer architectures like block and graft copolymers.

Development of Block Copolymers with Controlled Nanostructures

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The immiscibility of these blocks can lead to self-assembly into ordered nanostructures. Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique for synthesizing well-defined block copolymers, and norbornene derivatives are excellent monomers for this process. nih.govacs.org

The living nature of ROMP, particularly when using well-defined ruthenium-based catalysts like Grubbs catalysts, allows for precise control over polymer length and low polydispersity. nih.govacs.org Block copolymers incorporating this compound derivatives can be synthesized by the sequential addition of monomers. First, a norbornene-based monomer is polymerized to form a living polymer chain. Once this monomer is consumed, a second monomer (such as styrene (B11656) or methyl acrylate) is introduced, which then polymerizes from the active end of the first block, resulting in a diblock copolymer. cmu.edu This method allows for the creation of block copolymers with distinct segments, for example, a rigid polynorbornene block and a flexible polystyrene block, which can self-assemble into various nanodomains. The ability to transform a living ROMP chain end into an initiator for another type of polymerization, such as Atom Transfer Radical Polymerization (ATRP), further expands the range of accessible block copolymer structures. cmu.edu

Synthesis of Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. The synthesis of graft copolymers can be broadly categorized into three main strategies: "grafting onto," "grafting from," and "grafting through." researchgate.net Norbornene-based monomers, including derivatives of this compound, are instrumental in these synthetic approaches.

The "grafting through" method involves the polymerization of macromonomers—polymeric chains with a polymerizable end group. In this context, a polymer like polystyrene can be functionalized with a norbornene end group, creating a macromonomer. rsc.org The subsequent ROMP of these macromonomers, often in the presence of a smaller comonomer, results in a bottlebrush polymer architecture, which is a type of graft copolymer with very high grafting density. rsc.org

In the "grafting from" approach, a polymer backbone is first synthesized and then functionalized with initiating sites. These sites are then used to initiate the polymerization of a second monomer, growing the grafts from the backbone. For instance, a polynorbornene backbone can be created and subsequently modified to initiate the polymerization of other monomers. tandfonline.com

A notable example involves the copolymerization of norbornene with a small amount of a monomer like 1,4-divinylbenzene (B89562) to create a polynorbornene macroinitiator with pendant vinyl groups. These pendant groups can then be used to initiate the polymerization of another monomer, such as methyl methacrylate, via techniques like Reverse Atom Transfer Radical Polymerization (RATRP), yielding a polynorbornene-graft-poly(methyl methacrylate) copolymer. tandfonline.com

Table 3: Summary of Graft Copolymer Synthesis Strategies with Norbornene Monomers

Strategy Description Role of Norbornene Derivative
Grafting Through Polymerization of macromonomers. Serves as the polymerizable end-group on a macromonomer, which is then polymerized via ROMP.
Grafting From Grafts are grown from initiating sites on a pre-formed backbone. Forms the main polymer backbone which is later functionalized with initiating sites.
Grafting Onto Pre-formed side chains are attached to a polymer backbone. Can be part of the backbone or the side chains, with reactive groups allowing for coupling.

Derivatization and Functionalization Strategies of Methyl 5 Norbornene 2,3 Dicarboxylic Acid

Chemical Transformations of Carboxylic Acid and Anhydride (B1165640) Moieties.guidechem.comsigmaaldrich.com

The carboxylic acid groups, or more commonly, the anhydride form known as Methyl-5-norbornene-2,3-dicarboxylic anhydride (MNA), are highly reactive. guidechem.comscbt.com This anhydride is a transparent, light-yellow liquid that serves as a precursor for various derivatives and is widely used as a curing agent for epoxy resins. guidechem.comsigmaaldrich.com Its reactivity stems from the strained anhydride ring, making it susceptible to nucleophilic attack. guidechem.com

Esterification of the anhydride or diacid is a common strategy to produce norbornene dicarboxylates. researchgate.net This reaction typically involves heating the anhydride with an alcohol, often in the presence of a catalyst. researchgate.net The process can occur in two steps: a rapid initial reaction without a catalyst, followed by a slower, reversible second step that benefits from catalysis and the removal of water to drive the reaction to completion. researchgate.net A study on the esterification of the related 5-norbornene-2,3-dicarboxylic anhydride (NDA) demonstrated the use of a titanium catalyst to synthesize various norbornene dicarboxylates with high yields and purity. researchgate.net

Amidation reactions proceed in a similar fashion, reacting the anhydride with amines. This chemistry is fundamental to the production of high-performance polymers. For instance, Methyl-5-norbornene-2,3-dicarboxylic anhydride is used in the synthesis of methyl nadimide end-capped resins, which are known for their thermal stability. sigmaaldrich.comsigmaaldrich.com

Table 1: Esterification of 5-Norbornene-2,3-dicarboxylic Anhydride with Various Alcohols Data synthesized from a study on a related norbornene anhydride, demonstrating a general reaction pathway. researchgate.net

AlcoholCatalystYieldPurity
2-Ethyl-1-hexanolTitanium-based>90%>95%
n-OctanolTitanium-based>90%>95%
3,5,5-Trimethyl-1-hexanolTitanium-based>90%>95%
n-DecanolTitanium-based>90%>95%

Methyl-5-norbornene-2,3-dicarboxylic anhydride is sensitive to water and will readily undergo hydrolysis to form the corresponding dicarboxylic acid. guidechem.comfishersci.com This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring to yield two carboxylic acid groups. Due to this reactivity, the anhydride must be stored in a dry, sealed environment to prevent degradation. guidechem.com The resulting dicarboxylic acid can then be used in further reactions or applications where the diacid form is required.

Functionalization via the Norbornene Double Bond.rsc.orgrsc.orgrsc.org

The strained double bond within the norbornene framework is a key site for a variety of addition reactions. This reactivity is exploited to build polymer backbones, create cross-linked networks, and attach various functional groups.

The thiol-ene reaction is a highly efficient "click" chemistry process used for polymer functionalization and network formation. rsc.org It involves the photo-initiated radical addition of a thiol (R-SH) across the norbornene double bond. wikipedia.orgnih.gov This reaction proceeds via a step-growth mechanism, which leads to the formation of more uniform and homogeneous polymer networks compared to traditional chain-growth polymerizations. rsc.orgnih.gov The process is known for its high speed, high yields, and insensitivity to oxygen. rsc.org

The mechanism begins with the generation of a thiyl radical from a photoinitiator. rsc.org This radical adds across the strained norbornene alkene, creating a carbon-centered radical. rsc.orgnih.gov This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the cycle. nih.gov The high reactivity of norbornene derivatives in thiol-ene photopolymerizations makes them excellent candidates for applications like 3D printing of hydrogels and developing materials with enhanced mechanical properties. rsc.orgrsc.orgresearchgate.net

Table 2: Structure-Reactivity in Thiol-Norbornene Photopolymerizations Data based on kinetic studies of various norbornene derivatives, illustrating the impact of molecular structure on reaction speed. rsc.org

Norbornene DerivativeFunctional GroupRelative Reaction Rate (mM s⁻¹)
exo-Nb-Imide-EHImideFastest
mix-Nb-Ester-EH (Control)Ester85
endo-Nb-Imide-EHImideSlower than exo
exo-Nb-Diester-EHDiesterSlower than control
endo-Nb-Diester-EHDiesterSlowest

Beyond thiol-ene chemistry, the norbornene double bond is susceptible to other free-radical addition reactions. wikipedia.org The addition of compounds like thiols and polyhalomethanes to norbornene typically results in products of exo-cis-addition. rsc.org This stereochemical preference is attributed to the initial radical attack occurring on the sterically less hindered exo face of the bicyclic system. rsc.orgresearchgate.net

For example, the free-radical addition of methanethiol (B179389) and benzenethiol (B1682325) to norbornene yields exclusively exo-cis products. rsc.org When adding molecules like methylene (B1212753) bromide or methyl bromoacetate, both trans and exo-cis addition products are formed, with the exo-cis product being predominant. rsc.org

Table 3: Products of Free-Radical Addition to Norbornene Illustrates the stereochemical outcomes of adding different radical species to the norbornene core. rsc.org

Reagent AddedInitiatorPrimary Product Type
MethanethiolUV Lightexo-cis-addition
BenzenethiolUV Lightexo-cis-addition
Methylene BromidePeroxideexo-cis-addition (major), trans-addition (minor)
Methyl BromoacetatePeroxideexo-cis-addition (major), trans-addition (minor)

Incorporation into Supramolecular Assemblies and Ligand Design

The distinct functional handles of Methyl-5-norbornene-2,3-dicarboxylic acid and its derivatives make them valuable building blocks for more complex architectures. The anhydride functionality is particularly useful in creating copolymers. In ethylene (B1197577) copolymerization reactions using palladium catalysts, the anhydride monomer can be incorporated into the polymer chain. rsc.org During this process, the polar anhydride group can interact with the metal center, influencing the polymerization activity and the properties of the resulting copolymer. rsc.org Studies have shown that the exo-isomer of the related 5-norbornene-2,3-dicarboxylic anhydride is more efficiently copolymerized with ethylene than the endo-isomer, leading to higher molecular weights and incorporation rates. rsc.org

Furthermore, the principles of thiol-ene chemistry, which are highly effective with norbornene substrates, have been applied to the synthesis of complex, branched supramolecular structures like dendrimers. wikipedia.org The ability to form well-defined, homogeneous networks and functionalized polymers also positions these norbornene derivatives as key components in the design of advanced materials where precise control over the three-dimensional structure is critical.

Synthesis of Metal Complexes with this compound as a Ligand

The dicarboxylic acid functionality of this compound allows it to act as a versatile ligand for the construction of metal complexes, including coordination polymers and metal-organic frameworks (MOFs). d-nb.infonih.gov The synthesis of such complexes typically involves the reaction of the dicarboxylic acid ligand with a metal salt under solvothermal or hydrothermal conditions. d-nb.inforesearchgate.net The norbornene backbone provides a rigid and sterically defined scaffold, influencing the resulting topology and dimensionality of the metal-organic assembly.

While direct synthesis of MOFs using this compound is not extensively documented in the provided literature, the synthesis of related structures using a functionally similar ligand, 5-norbonene-2,3-dicarboximide (B7959030) isophthalic acid (H2NDIC), demonstrates the viability of this approach. researchgate.net In a notable study, three new two-dimensional (2D) MOFs were synthesized using H2NDIC with different metal ions: Cu(II), Co(II), and Zn(II). researchgate.net The general synthetic procedure involves dissolving the norbornene-based ligand and the corresponding metal salt in a solvent mixture, such as ethanol (B145695) and N,N-dimethylformamide (DMF), and heating the solution in a sealed vessel. d-nb.inforesearchgate.net

The resulting crystal structures are highly dependent on the coordination preferences of the metal ion and the geometry of the ligand. For instance, the reaction with copper nitrate (B79036), cobalt nitrate, and zinc nitrate under solvothermal conditions yielded distinct 2D layered frameworks. researchgate.net These frameworks are characterized by the coordination of the carboxylate groups of the ligand to the metal centers, forming extended networks. d-nb.infonih.gov

Table 1: Examples of Metal-Organic Frameworks Synthesized with a Norbornene-Derivative Ligand

Compound Name Metal Ion Ligand Resulting Framework
[Cu₃(NDIC)₃ ⋅ C₂H₅OH ⋅ 2H₂O]n Cu(II) 5-norbonene-2,3-dicarboximide isophthalic acid (H2NDIC) 2D Layered MOF
[Co₂(NDIC)₂ ⋅ 2C₃H₇NO ⋅ H₂O]n ⋅ nC₂H₅OH Co(II) 5-norbonene-2,3-dicarboximide isophthalic acid (H2NDIC) 2D Layered MOF
[(Zn₃O)₂(Zn(H₂O)₄)(NDIC)₆ ⋅ C₃H₇NO ⋅ C₂H₅OH ⋅ C₂H₅O ⋅ 7H₂O]n Zn(II) 5-norbonene-2,3-dicarboximide isophthalic acid (H2NDIC) 2D Layered MOF

Data sourced from a study on related norbornene-based MOFs. researchgate.net

The synthesis strategy relies on the self-assembly of the organic linkers (the dicarboxylic acid) and the inorganic nodes (the metal ions) into crystalline, porous structures. d-nb.info The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity and morphology. The resulting metal complexes often exhibit interesting properties, such as luminescence and magnetism, which are conferred by the combination of the organic ligand and the metal center. researchgate.net

Dendrimer Synthesis and Functionalization with Norbornene Derivatives

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, making them suitable for various applications. nih.govnih.gov Norbornene derivatives, particularly Methyl-5-norbornene-2,3-dicarboxylic anhydride, serve as valuable monomers in the synthesis of polymers and can be incorporated into dendritic structures. sigmaaldrich.comfishersci.com The primary method for polymerizing norbornene-based monomers is Ring-Opening Metathesis Polymerization (ROMP). researchgate.netrsc.org

ROMP is a powerful technique that utilizes transition metal catalysts, such as Grubbs catalysts, to polymerize strained cyclic olefins like norbornene. researchgate.netresearchgate.net This method allows for the creation of high molecular weight polymers with controlled architectures. researchgate.netmit.edu The anhydride group within the monomer unit, such as in cis-5-norbornene-endo-2,3-dicarboxylic anhydride (a parent compound to the methyl derivative), can be preserved during polymerization, providing reactive sites for subsequent functionalization. researchgate.netresearchgate.net

The synthesis of dendrimers using norbornene derivatives can be approached in several ways. A convergent approach involves synthesizing dendritic wedges (dendrons) first, which are then attached to a multifunctional core. nih.gov Alternatively, a divergent approach starts from a central core molecule, and successive generations of monomers are added outwards. nih.gov In the context of norbornene-based dendrimers, a multifunctional initiator could be used to initiate the ROMP of Methyl-5-norbornene-2,3-dicarboxylic anhydride or its corresponding acid, leading to the growth of multiple polymer arms from a central point, forming a star-shaped polymer or a low-generation dendrimer.

A key research finding demonstrates the successful ROMP of derivatives of cis-5-norbornene-endo-2,3-dicarboxylic anhydride using a Grubbs third-generation catalyst. researchgate.net This process yielded high molecular weight polymers and even well-defined diblock copolymers through sequential monomer addition, a foundational step for creating more complex dendritic architectures. researchgate.net

Table 2: Research Findings on ROMP of Norbornene Dicarboxylic Anhydride Derivatives

Monomer System Polymerization Method Catalyst Key Finding Reference
cis-5-norbornene-endo-2,3-dicarboxylic anhydride (NDCA) derivatives Ring-Opening Metathesis Polymerization (ROMP) Grubbs Third Generation (G3) Synthesis of high molecular weight polymers and well-defined diblock copolymers. researchgate.net
5-norbornene-2,3-dicarboxylic acid anhydride (NDA) Ring-Opening Metathesis Polymerization (ROMP) with chain transfer agent Grubbs Second Generation Synthesis of soluble, low-molecular-weight polymers with reactive anhydride groups. researchgate.net

The functionalization of these norbornene-based polymers and dendrimers is straightforward due to the presence of the dicarboxylic acid or anhydride groups. researchgate.net These groups can be readily converted to a variety of other functionalities. For example, the anhydride can be opened with amines to form amides and carboxylic acids, or with alcohols to form esters and carboxylic acids. This allows for the attachment of various molecules to the dendrimer periphery, tailoring its properties for specific applications, such as drug delivery or catalysis. nih.govresearchgate.net The ability to easily functionalize the surface groups is a critical advantage of using these monomers in dendrimer synthesis. nih.govrsc.org

Advanced Materials Science Applications Derived from Methyl 5 Norbornene 2,3 Dicarboxylic Acid Polymers

High-Performance Polymers for Engineering Applications

Polymers derived from Methyl-5-norbornene-2,3-dicarboxylic anhydride (B1165640), often referred to as Methyl Nadic Anhydride (MNA), are noted for their robustness, making them suitable for specialized engineering fields. The anhydride's ability to act as a monomer or a curing agent allows for the creation of highly cross-linked, thermosetting polymers with superior mechanical and thermal properties.

In the aerospace and automotive industries, materials must withstand extreme temperatures, mechanical stress, and corrosive environments. Polymers incorporating Methyl-5-norbornene-2,3-dicarboxylic anhydride are utilized in the synthesis of high-performance resins, such as methyl nadimide end-capped resins. sigmaaldrich.comfishersci.comsigmaaldrich.com These resins are precursors for advanced composites that require a combination of light weight, high strength, and exceptional thermal stability, properties that are critical for aircraft components and high-performance automotive parts.

The compound is explicitly used in electrical laminating and filament-winding processes. fishersci.com In electrical laminates, which are foundational materials for printed circuit boards (PCBs), the cured resin provides excellent electrical insulation and mechanical integrity. For filament-winding, a process used to create composite structures like pressure vessels and pipes, the anhydride contributes to the creation of a strong, durable, and chemically resistant matrix that binds reinforcing fibers (such as glass or carbon) together. fishersci.comottokemi.com

The incorporation of the norbornene group into a polymer backbone significantly enhances its thermal stability. Resins cured with Methyl-5-norbornene-2,3-dicarboxylic anhydride exhibit high glass transition temperatures and resistance to thermal degradation. cymitquimica.comfishersci.com This makes them suitable for applications involving high operating temperatures. Furthermore, the resulting thermoset polymers are known for their chemical resistance. fishersci.comfishersci.com Once cured, the cross-linked structure is largely inert and insoluble, showing incompatibility with strong oxidizing agents, acids, and bases. fishersci.comfishersci.com

Table 1: Properties of Polymers Cured with Methyl-5-norbornene-2,3-dicarboxylic Anhydride

PropertyValue / DescriptionSource(s)
Physical Form Viscous Liquid thermofisher.comemsdiasum.com
Density ~1.232 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Flash Point 135 - 140 °C sigmaaldrich.comfishersci.com
Thermal Stability High; thermal decomposition leads to irritating gases. fishersci.com
Chemical Resistance Incompatible with strong oxidizing agents, strong acids, and strong bases. fishersci.comfishersci.com

Composite Materials and Nanocomposites

The utility of Methyl-5-norbornene-2,3-dicarboxylic anhydride extends prominently into the realm of composite materials, where it functions primarily as a hardener or curing agent for epoxy resins. fishersci.comottokemi.comdeltamicroscopies.com Its chemical structure facilitates the formation of a rigid, three-dimensional network, which is essential for the performance of advanced composites and nanocomposites.

Methyl-5-norbornene-2,3-dicarboxylic anhydride is widely employed as a curing agent (or hardener) for epoxy resins. fishersci.comottokemi.comdeltamicroscopies.comemsdiasum.com When mixed with an epoxy prepolymer, the anhydride ring opens and reacts with the epoxy groups and hydroxyl groups, initiating a cross-linking polymerization process. This reaction, often accelerated by heat, results in a hard, infusible thermoset material. ottokemi.com These cured epoxy systems are used in casting, laminating, and as intermediates for polyesters and alkyd resins. fishersci.comottokemi.com The choice of anhydride curing agent is critical in defining the final properties of the epoxy, such as its mechanical strength, thermal endurance, and chemical resistance. cymitquimica.com

Table 2: Application Data for Methyl-5-norbornene-2,3-dicarboxylic Anhydride as a Curing Agent

Application AreaResin SystemFunction of CompoundResulting MaterialSource(s)
General Composites Epoxy ResinsCuring Agent / HardenerThermosetting Resins for Casting & Lamination fishersci.comottokemi.com
Nanocomposites Epoxy ResinsCuring AgentVertically Aligned Carbon Nanotube/Polymer Films sigmaaldrich.comfishersci.comsigmaaldrich.comottokemi.com
Advanced Resins Tris(3-aminophenyl)phosphine oxide based resinsSynthesis ComponentMethyl Nadimide Endcapped Resins sigmaaldrich.comfishersci.comsigmaaldrich.com

A notable advanced application is its use as a curing agent in the fabrication of vertically aligned and penetrated carbon nanotube (CNT)/polymer films. sigmaaldrich.comfishersci.comsigmaaldrich.comottokemi.com In this process, the low viscosity of the anhydride allows it to effectively infiltrate dense arrays of vertically aligned CNTs. Upon curing, it forms a solid polymer matrix that encapsulates the nanotubes, creating a robust composite film. These CNT/polymer films are investigated for applications in thermal interface materials, electrical conductors, and advanced structural components where the exceptional properties of carbon nanotubes can be harnessed within a processable polymer matrix. sigmaaldrich.comsigmaaldrich.com

Specialized Polymeric Systems

Polymers derived from Methyl-5-norbornene-2,3-dicarboxylic acid and its corresponding anhydride, Methyl Nadic Anhydride, have garnered significant interest in the development of advanced materials. The strained bicyclic structure of the norbornene moiety provides a reactive platform for various polymerization techniques, most notably Ring Opening Metathesis Polymerization (ROMP). This reactivity, combined with the functionality offered by the dicarboxylic acid or anhydride group, allows for the synthesis of polymers with highly specialized and tunable properties. These properties are being explored in a range of high-performance applications, from materials that can repair themselves to those with specific optical, adhesive, and biological functions.

Research into Self-Healing Materials

The development of materials that can autonomously repair damage is a key area of research for enhancing product longevity and sustainability. nih.gov Polymers based on this compound are promising candidates for creating intrinsically self-healing systems. nih.gov The principle behind this application lies in the introduction of reversible bonds into the polymer network. mdpi.com

Research in this field focuses on two primary strategies: dynamic covalent bonds and noncovalent supramolecular interactions. nih.govmdpi.com For polymers derived from the norbornene structure, this can involve incorporating functionalities that allow for reversible reactions, such as disulfide exchange or Diels-Alder reactions. When the material is damaged, these bonds can break and then reform under specific stimuli like heat or light, effectively "healing" the crack. mdpi.com

Recent advancements have shown that combining different types of dynamic bonds can lead to materials that exhibit both high toughness and rapid self-healing rates. nih.gov For instance, tailored urea-modified poly(dimethylsiloxane)-based self-healing polymers have demonstrated excellent puncture resistance and can recover over 90% of their toughness after 16 hours. nih.gov The incorporation of the rigid this compound unit into such polymer backbones is being investigated as a method to control the mechanical properties and healing dynamics. The trade-off between mechanical strength and the rate of self-healing is a critical challenge, and the unique structure of norbornene derivatives offers a potential pathway to optimize these competing properties. nih.gov

Table 1: Approaches in Self-Healing Polymers

Healing Mechanism Description Relevant Features for Norbornene Polymers
Dynamic Covalent Bonds Reversible chemical bonds (e.g., disulfide, dioxaborolane) are incorporated into the polymer network, allowing for bond exchange and reformation. mdpi.com The anhydride or acid functionality can be used to introduce cross-linking agents that contain these reversible bonds.
Supramolecular Interactions Non-covalent forces like hydrogen bonds or π–π stacking are used to create a reversible network. nih.govmdpi.com The rigid structure can be functionalized to enhance π–π stacking, while the carboxyl groups can participate in hydrogen bonding.

| Intrinsic Self-Healing | The material's inherent chemical structure allows for repeated damage repair at the same location. nih.gov | ROMP of functionalized norbornenes is a key method for creating these complex, tailored polymer architectures. researchgate.net |

Polymers for Optical Applications (e.g., Photoresist Materials)

The precise structural control afforded by the polymerization of this compound derivatives makes them suitable for advanced optical applications. One significant area of development is in photoresist materials, which are critical for the photolithography processes used in manufacturing microelectronics. pudeepharm.com

Polymers used in photoresists must exhibit specific properties, including high transparency at the exposure wavelength (e.g., deep UV), good adhesion to substrates, and high thermal stability. The incorporation of the this compound moiety into polymer chains can enhance these characteristics. The alicyclic norbornene structure contributes to transparency and thermal resistance.

Furthermore, chiral polymers derived from the related cis-5-Norbornene-exo-2,3-dicarboxylic anhydride have shown significant potential. mdpi.com By reacting the anhydride with chiral alcohols, optically active monomers can be synthesized. mdpi.com Ring-opening metathesis polymerization (ROMP) of these monomers yields high-molecular-weight polymers with distinct chiroptical properties. mdpi.com These materials are of great interest for applications such as chiral stationary phases in chromatography and as enantioselective membranes. mdpi.com

Table 2: Properties of Norbornene-Based Polymers for Optical Applications

Property Contribution of Norbornene Moiety Application Relevance
High Transparency The saturated, cyclic structure minimizes absorption in the UV range. Essential for photoresists to allow light to pass through to the substrate.
Thermal Stability The rigid, bicyclic structure imparts a high glass transition temperature (Tg). mdpi.com Crucial for maintaining pattern integrity during the heating steps of lithography.
Adhesion The polar anhydride or acid groups can be modified to promote strong adhesion to silicon wafers and other substrates. Prevents delamination and pattern collapse during processing.

| Optical Activity | Can be made chiral through reaction with optically active alcohols. mdpi.com | Enables use in specialized applications like enantioselective separation membranes. |

Development of Polymeric Adhesives

The anhydride form of this compound, known as Methyl Nadic Anhydride, is a valuable component in the formulation of high-performance polymeric adhesives. fishersci.comsigmaaldrich.com It is frequently used as a curing agent or hardener for epoxy resins. fishersci.comcymitquimica.com The resulting thermosetting polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. cymitquimica.com

The mechanism of action involves the anhydride ring opening and reacting with the hydroxyl groups of the epoxy prepolymer, forming a highly cross-linked, three-dimensional network. This cross-linking is responsible for the superior performance characteristics of the cured adhesive.

Research has also explored the copolymerization of norbornene anhydrides with other monomers to create advanced adhesives. For example, copolymers of ethylene (B1197577) and 5-norbornene-2,3-dicarboxylic anhydride have been investigated for their adhesive and compatibilizing properties. rsc.org Studies have shown that the exo-isomer of the anhydride can be more efficiently copolymerized and that the resulting material can act as an effective compatibilizer for blends of polyamide-6 and polyolefin elastomers. rsc.org This demonstrates the versatility of the norbornene building block in creating adhesives tailored for specific polymer systems. Furthermore, the development of self-healing adhesives represents a frontier in this field, where the longevity of bonded joints can be significantly extended. nih.gov

Table 3: Role of Methyl Nadic Anhydride in Adhesive Formulations

Adhesive System Role of Anhydride Key Properties of Cured Adhesive
Epoxy Resins Curing Agent/Hardener. fishersci.comcymitquimica.com High thermal stability, high mechanical strength, low volatility. cymitquimica.com
Thiol-ene Polymers Monomer. wikipedia.org Forms cross-linked networks via the reactive norbornene double bond. wikipedia.org

| Ethylene Copolymers | Comonomer. rsc.org | Improved surface, mechanical, and adhesive properties. rsc.org |

Biodegradable Thermoplastics

The development of biodegradable polymers is crucial for addressing the environmental challenges posed by plastic waste. nih.gov Polyesters are a primary class of biodegradable plastics due to their hydrolyzable ester bonds. specificpolymers.com While common biodegradable polyesters like polylactic acid (PLA) and poly(butylene adipate-terephthalate) (PBAT) are derived from other monomers, there is growing interest in creating new biodegradable materials from bio-based dicarboxylic acids. specificpolymers.commdpi.com

This compound serves as a potential building block for novel biodegradable polyesters. fishersci.com Its anhydride can be copolymerized with various epoxides or diols to create polyesters with unique properties. specificpolymers.commdpi.com The rigid and bulky norbornene structure incorporated into the polyester (B1180765) backbone can significantly influence its thermal and mechanical properties, such as the glass transition temperature (Tg) and melting temperature (Tm). mdpi.com

Functional Materials with Biological Relevance

The unique chemical structure of this compound and its derivatives makes them valuable for creating functional materials with biological applications, including tissue engineering and drug delivery. researchgate.netsigmaaldrich.com The ability to create polymers with well-defined architectures is key to mimicking the complex structures found in biological systems. nih.gov

Polymers derived from Methyl Nadic Anhydride have been used in the development of advanced biomaterials. For instance, it has been cited in research related to engineering human bone grafts using macroporous calcium phosphate (B84403) cement scaffolds. sigmaaldrich.com In this context, the anhydride can be part of a polymer matrix that provides structural support and degrades over time as new tissue forms. Similarly, its use has been noted in studies on the chemical conditioning of human iPSC-derived cardiomyocytes in a 3D environment, highlighting its potential role in creating sophisticated platforms for cell culture and tissue maturation. sigmaaldrich.com

Furthermore, the dicarboxylic acid functionality is particularly useful for creating biodegradable polyesters that can be used as drug delivery vehicles. researchgate.net The drug can be conjugated to the polymer backbone, and the ester linkages allow for its controlled release as the polymer degrades within the body. Mannitol-based polyesters, for example, have been functionalized to release anti-inflammatory drugs. researchgate.net The incorporation of the rigid norbornene unit could offer a way to modulate the degradation rate and mechanical properties of such drug-eluting materials, providing another tool for the design of advanced, bio-relevant functional materials. researchgate.netnih.gov

Mechanistic and Kinetic Investigations of Reactions Involving Methyl 5 Norbornene 2,3 Dicarboxylic Acid

Polymerization Kinetics and Reaction Rates

The polymerization of norbornene-based monomers, including derivatives of 5-norbornene-2,3-dicarboxylic acid, is predominantly achieved through Ring-Opening Metathesis Polymerization (ROMP). This method is a chain-growth polymerization process that converts cyclic olefins into polymeric materials, distinguished by the conservation of unsaturation from the monomer to the polymer. 20.210.105 The kinetics of ROMP are influenced by several factors, including the structure of the catalyst and the stereochemistry of the monomer.

The efficiency of ROMP is highly dependent on the catalyst used. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely employed due to their tolerance to various functional groups like alcohols, aldehydes, ketones, acids, and amides. researchgate.net The development of well-defined metal-alkylidene catalysts has expanded the possibilities in metathesis reactions. researchgate.net For instance, phosphine-sulfonate palladium catalysts have been shown to be effective in the copolymerization of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with ethylene (B1197577). rsc.org

The choice of catalyst can also activate the polymerization process. For example, diazoalkanes can act as activating agents for ruthenium complexes, leading to significantly higher turnover frequencies in the ROMP of norbornene. researchgate.net The development of well-defined titanium catalysts has also been a focus, aiming for rapid initiation kinetics at practical temperatures. 20.210.105

Table 1: Catalyst Systems Used in the Polymerization of Norbornene Derivatives

Catalyst TypeMonomer SystemKey FindingsReference
Phosphine-sulfonate palladium catalysts5-norbornene-2,3-dicarboxylic anhydride and ethyleneHigher polymerization activities and incorporations for the exo-isomer. rsc.org
Grubbs and Hoveyda-Grubbs catalystsNorbornene derivatives with various functional groupsTolerant to a wide range of functional groups. researchgate.net
Ruthenium complexes with diazoalkane activatorsNorborneneAchieved high turnover frequencies. researchgate.net
Well-defined titanium catalystsNorborneneAimed at achieving rapid initiation kinetics. 20.210.105

The stereochemistry of the monomer, specifically the endo and exo isomerism of the dicarboxylic acid or anhydride group, plays a critical role in polymerization activity. It is a well-established finding that the exo-isomer of norbornene derivatives is generally more reactive in ROMP than the corresponding endo-isomer. researchgate.netrsc.org

In the copolymerization of 5-norbornene-2,3-dicarboxylic anhydride (nadic anhydride) with ethylene, kinetic studies have confirmed that the polymerization rate of the exo-isomer is faster than that of the endo-isomer. rsc.org This leads to higher polymerization activities, greater incorporation of the monomer into the polymer chain, and higher molecular weights when using the exo-isomer. rsc.org The commercial form of nadic anhydride is primarily the endo-isomer, which is the kinetically favored product of the Diels-Alder synthesis. wikipedia.org

The synthesis of chiral polymers from cis-5-norbornene-2,3-dicarboxylic anhydride and various chiral alcohols has also been explored. These monomers successfully undergo ROMP to produce high-yield polymers with varying glass transition temperatures, demonstrating the versatility of this system. semanticscholar.org

Isomerization Dynamics and Equilibrium Studies

The interconversion between the endo and exo isomers of norbornene derivatives is a key aspect of their chemistry, influencing both their reactivity and the thermodynamic stability of the resulting products.

The isomerization of the less reactive endo-isomer to the more reactive exo-isomer is often a necessary step for efficient polymerization. This transformation can be promoted by various means, including thermal treatment and the use of bases. Heating the endo-anhydride neat at high temperatures (e.g., 180 °C) can lead to the formation of the molten exo-isomer.

Base-promoted isomerization has been studied for methyl 5-norbornene-2-carboxylate (a related monoester). The use of a strong base like sodium tert-butoxide (tBuONa) in an appropriate solvent can rapidly accomplish the isomerization to achieve a thermodynamic equilibrium with a higher exo content. researchgate.net Weaker bases, such as sodium methoxide (B1231860), can also promote isomerization, but the reaction is slower and may not reach the same equilibrium state at room temperature. researchgate.net

In the synthesis of 5-norbornene-2,3-dicarboxylic anhydride via the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, the endo-isomer is the kinetically favored product. wikipedia.org However, the exo-isomer is thermodynamically more stable. researchgate.netlatech.edu This difference in stability drives the isomerization processes.

Studies on the hydrolysis of methyl 5-norbornene-2-carboxylate have revealed interesting kinetic selectivity. Even when starting with an endo-rich mixture, the hydrolysis can preferentially yield the exo-carboxylic acid. This suggests a plausible reaction mechanism involving a rapid equilibrium of thermodynamic isomerization followed by a kinetically preferred hydrolysis of the exo-ester. researchgate.net

Computational studies using density functional theory (DFT) have further elucidated the reaction pathways. The endo-pathway for the Diels-Alder reaction exhibits a lower energy barrier, confirming its kinetic preference. latech.edu These calculations also confirm the greater structural stability of the exo-isomer. latech.edu High temperatures and solvent polarity have been shown to influence the generation of the different configurations. latech.edu

Table 2: Isomerization of Methyl 5-norbornene-2-carboxylate

BaseTemperatureSolventKey ObservationReference
Sodium methoxide (CH₃ONa)Room TemperatureMethanol (B129727) or THFSlow isomerization, did not reach equilibrium. researchgate.net
Sodium methoxide (CH₃ONa)40°C and 60°CMethanolApproached equilibrium within 2 hours. researchgate.net
Sodium tert-butoxide (tBuONa)Room TemperatureTHFRapid isomerization, reached thermodynamic equilibrium quickly. researchgate.net

Reaction Pathway Elucidation for Derivative Synthesis

The functional groups of Methyl-5-norbornene-2,3-dicarboxylic acid and its anhydride offer versatile handles for the synthesis of a wide range of derivatives. The anhydride can be readily converted into imides by reaction with primary amines. For example, reaction with 2-aminoethanol or propargylamine (B41283) in the presence of a base like triethylamine (B128534) yields the corresponding N-substituted imides. Similarly, reaction with amino acids, such as 6-aminohexanoic acid, leads to the formation of imide-functionalized carboxylic acids.

These derivatives can serve as monomers for further polymerization or as building blocks for more complex molecular architectures. The synthesis of such derivatives often involves straightforward and high-yielding reactions, making this compound a valuable starting material in materials science and organic synthesis.

Spectroscopic and Structural Elucidation Techniques for Methyl 5 Norbornene 2,3 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical analysis of Methyl-5-norbornene-2,3-dicarboxylic acid and its related compounds. It allows for the differentiation between isomers and the confirmation of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the primary structure of this compound and its anhydride (B1165640) form. The chemical shifts and coupling constants observed in the ¹H NMR spectra provide information about the electronic environment and connectivity of the protons in the molecule. For instance, the ¹H NMR spectra of the exo and endo isomers of 5-methyl-5-norbornene-2,3-dicarboxylic acid anhydride exhibit noticeable differences. sapub.org Several signals are more deshielded for the exo isomer, with significant variations in the chemical shifts of protons H₅ and H₆. sapub.org

Similarly, ¹³C NMR spectroscopy, often used in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in identifying the different carbon environments within the molecule. For example, in the stereoisomers of a related norbornene derivative, the chemical shifts of the C5 and C7 carbons show downfield shifts in the endo isomer compared to the exo isomer, indicating a more deshielded nature. researchgate.net The interpretation of both ¹H and ¹³C NMR spectra is crucial for the initial structural assignment and confirmation. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for Exo and Endo Isomers of 5-Methyl-5-norbornene-2,3-dicarboxylic Acid Anhydride

ProtonExo Isomer (ppm)Endo Isomer (ppm)
H₅ and H₆2.6 - 2.83.2 - 3.3

Data sourced from literature reports. sapub.org

To unambiguously differentiate between the exo and endo isomers of this compound derivatives, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable. sapub.org NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry.

For the endo isomer of 5-methyl-5-norbornene-2,3-dicarboxylic acid anhydride, the 2D NOESY spectrum reveals cross-peaks between the bridge diastereotopic proton H₇ₑₓₒ and protons H₅ and H₆, indicating their spatial closeness. sapub.org Conversely, in the exo isomer, a strong correlation is observed between the alkene proton H₃ and protons H₄, H₅, and H₆, which is a clear indicator of the exo configuration. researchgate.net The absence of certain correlations can be just as informative; for example, in an exo norbornene anhydride, the lack of a correlation between the H₈ protons and H₃/H₉ protons suggests an exo configuration. sapub.org

Mass Spectrometry (MS) for Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the compound's identity. uni.lunih.gov Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, further aiding in its characterization. uni.lu

When dealing with mixtures of isomers or reaction products, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. nih.gov GC separates the components of the mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer analyzes each separated component. walshmedicalmedia.comimrpress.com This technique allows for the identification and quantification of individual compounds within a complex sample. walshmedicalmedia.com For dicarboxylic acids, derivatization is often employed to increase their volatility for GC analysis. nih.gov The resulting mass spectra can then be compared with spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for Methyl-5-norbornene-2,3-dicarboxylic Anhydride Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺179.07027135.8
[M+Na]⁺201.05221146.7
[M-H]⁻177.05571141.4
[M+NH₄]⁺196.09681164.8
[M+K]⁺217.02615145.1
[M+H-H₂O]⁺161.06025134.3

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential techniques for identifying the functional groups present in this compound and its derivatives. nih.govnsf.govresearchgate.netresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For the anhydride form, characteristic strong absorption bands for the C=O stretching of the anhydride group would be expected. The presence of a C=C double bond in the norbornene ring system would also give rise to a characteristic absorption peak. Spectra can be obtained from samples prepared in various ways, such as neat in a capillary cell. nih.gov

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the molecular structure and stereochemistry. libretexts.org For derivatives of 5-norbornene-2,3-dicarboxylic acid that form suitable single crystals, X-ray crystallography can elucidate the solid-state structure, including bond lengths, bond angles, and the relative orientation of different parts of the molecule. lew.ro For instance, the crystal structure of N-hydroxy-5-endo-norbornene-2,3-dicarboximide, a related compound, was established by X-ray diffraction analysis, confirming its endo configuration. lew.ro This technique provides the most direct and unambiguous evidence for the stereochemical assignment of exo and endo isomers. lew.ro

Future Research Directions and Emerging Applications of Methyl 5 Norbornene 2,3 Dicarboxylic Acid

Sustainable Synthesis Routes and Green Chemistry Approaches

The conventional synthesis of the core norbornene structure involves the Diels-Alder reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640) to produce cis-5-norbornene-2,3-dicarboxylic anhydride, a key precursor. latech.eduwikipedia.org This reaction typically yields the endo isomer as the major product due to kinetic favorability. wikipedia.orgchegg.com However, the exo isomer often exhibits higher reactivity and confers advantageous properties to subsequent polymers. latech.edumdpi.com Modern research is addressing the challenge of producing the desired isomer efficiently. One promising approach is the use of continuous-flow microreactors, which, under high temperature and pressure, can facilitate the in-situ cracking of dicyclopentadiene (B1670491) to cyclopentadiene and its subsequent reaction with maleic anhydride, achieving a high yield and an improved exo/endo ratio in a one-pot synthesis. latech.eduresearchgate.net

In line with the principles of green chemistry, significant efforts are being directed toward utilizing renewable feedstocks. Researchers have successfully synthesized new chiral monomers by reacting cis-5-norbornene-exo-2,3-dicarboxylic anhydride with optically active alcohols derived from renewable sources like (-)-menthol and (-)-borneol. mdpi.comsemanticscholar.org This strategy combines the versatile chemistry of the norbornene moiety with the advantages of natural chiral terpenes, opening a pathway to diverse, optically active polymers from sustainable sources. mdpi.comsemanticscholar.org Furthermore, efficient esterification of the anhydride precursor with various alcohols has been achieved using titanium-based catalysts, offering another route to functional monomers. researchgate.net

Advanced Catalyst Development for Polymerization

The primary method for polymerizing Methyl-5-norbornene-2,3-dicarboxylic acid and its derivatives is Ring-Opening Metathesis Polymerization (ROMP). wikipedia.org This chain-growth polymerization technique is driven by the relief of ring strain in the cyclic norbornene monomer and is notable for preserving double bonds in the polymer backbone. wikipedia.orgyoutube.com The evolution of ROMP has been heavily dependent on the development of sophisticated, well-defined homogeneous catalysts.

Organometallic complexes of transition metals, particularly ruthenium, have become the catalysts of choice. The development of Grubbs' catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts has been a significant breakthrough. mdpi.comyoutube.com These catalysts exhibit remarkable tolerance to a wide variety of functional groups, including the esters and acid anhydrides present in norbornene derivatives, which allows for the direct polymerization of these functional monomers without the need for protecting groups. researchgate.netmdpi.com

All synthesized monomers have demonstrated high reactivity with second-generation Grubbs catalysts, leading to high-molecular-weight polymers in excellent yields (up to 96%). mdpi.com Research shows that the molecular weight of the resulting polymers can be controlled, and the polymers exhibit a narrow polydispersity index (PDI), indicative of a "living" polymerization character. youtube.commdpi.com Current research focuses on fine-tuning catalyst structures to control polymer tacticity (stereochemistry) and the cis/trans ratio of the double bonds in the polymer backbone, which in turn influences the material's final properties. youtube.com

Novel Polymeric Materials with Tunable Properties

The polymerization of this compound esters via ROMP yields novel polymeric materials with a wide range of tunable properties. The characteristics of these polymers can be precisely controlled by the choice of monomer, including its isomeric form (exo vs. endo), and the incorporation of functional comonomers. researchgate.net

Polymers synthesized from these monomers exhibit high molecular weights, good solubility in common organic solvents like THF and chloroform, and excellent film-forming properties. mdpi.com By incorporating bulky and rigid side-substituents, such as those from chiral alcohols, the polymer's thermal and physical properties can be significantly altered. mdpi.com For example, the glass transition temperatures (Tg) of these polymers can be varied from as low as -30 °C to as high as +139 °C, allowing for materials that range from glassy to rubbery states at room temperature. mdpi.com

Furthermore, the introduction of bi-functional or tri-functional norbornene-based comonomers during polymerization leads to the formation of cross-linked polymer networks. researchgate.netresearchgate.net This cross-linking dramatically enhances the material's performance, resulting in a higher glass transition temperature, increased thermal stability up to 370 °C, and improved mechanical properties such as the modulus of elasticity. researchgate.netresearchgate.net These enhancements make the resulting polymers viable candidates for use as high-performance constructional plastics. researchgate.net

Table 1: Selected Properties of Polymers from Diesters of cis-5-norbornene-2,3-dicarboxylic acid
Monomer/Alcohol SourcePolymer Yield (%)Molecular Weight (Mw, × 10⁵ g/mol)Glass Transition Temp. (Tg, °C)Polymer State at Room Temp.
(-)-Menthol (endo-isomer)881.9139Glassy
(-)-Menthol (exo-isomer)965.8125Glassy
(-)-Borneol944.5117Glassy
S-(-)-2-methylbutanol-1914.1-30Rubbery
S-(+)-3-octanol923.9-18Rubbery

Data sourced from research on chiral polymers derived from renewable feedstocks. mdpi.com

Integration into Smart Materials and Responsive Systems

A particularly exciting frontier is the use of functional norbornene polymers in the creation of "smart" materials that can respond to external stimuli. The versatility of the norbornene backbone and the tolerance of ROMP catalysts allow for the incorporation of a wide array of functional groups capable of responsive behavior.

A prime example is the synthesis of polymers with pendant amine (-NH2) groups, creating a biomimetic of chitosan. mdpi.com By synthesizing and polymerizing an amino-protected norbornene monomer followed by deprotection, researchers have created poly(norbornene-methylamine). mdpi.com The free amine groups can be protonated to –NH3+ in acidic conditions, imparting pH sensitivity to the polymer. mdpi.com This change in charge can alter the polymer's conformation and solubility, making it a promising candidate material for advanced biomedical applications such as gene transfection vectors and controlled drug release systems. mdpi.com The broader field of ROMP has also demonstrated significant potential for developing other advanced systems, such as self-healing materials, where the preserved double bonds in the polymer backbone can be utilized for subsequent cross-linking or repair reactions. researchgate.net

Q & A

Q. What are the standard synthetic routes for Methyl-5-norbornene-2,3-dicarboxylic anhydride, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via Diels-Alder cycloaddition between methyl-substituted dienes and maleic anhydride derivatives. Key parameters for optimization include:

  • Catalyst selection : Sulfuric acid (0.5–1.0 mol%) is commonly used to catalyze esterification reactions, as demonstrated in the synthesis of methyl 5-norbornene-2-carboxylate .
  • Temperature control : Reflux conditions (e.g., 60–80°C in dichloromethane) maximize yield while minimizing side reactions .
  • Isomer management : Endo/exo ratios (e.g., 80:20) can be monitored via 1H-NMR^1 \text{H-NMR} and HPLC, with adjustments made via solvent polarity or reaction time .
  • Workup protocols : Extraction with sat. NaHCO3_3 followed by solvent removal under reduced pressure ensures high purity (>90%) .

Reference:

Q. What characterization techniques are essential for confirming the structure and purity of Methyl-5-norbornene-2,3-dicarboxylic anhydride?

Methodological Answer:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C-NMR^{13} \text{C-NMR} identify characteristic peaks for the norbornene backbone and anhydride groups. For example, endo isomers exhibit distinct coupling patterns in the 3–4 ppm range .
  • FT-IR : Confirm anhydride carbonyl stretches (~1850 cm1^{-1}) and absence of carboxylic acid O-H bands (~2500–3500 cm1^{-1}) .
  • HPLC : Quantify isomer ratios (endo/exo) using reverse-phase columns with UV detection at 210 nm .
  • Elemental analysis : Validate molecular formula (C10_{10}H10_{10}O3_3) and purity (>90%) .

Reference:

Q. How is Methyl-5-norbornene-2,3-dicarboxylic anhydride utilized as a curing agent in epoxy resin formulations?

Methodological Answer:

  • Curing mechanism : The anhydride reacts with epoxy groups via nucleophilic ring-opening, catalyzed by tertiary amines (e.g., tris(3-aminophenyl)phosphine oxide) .
  • Optimization steps :
    • Stoichiometry : Use a 0.85:1 molar ratio (anhydride:epoxy) to balance crosslinking density and mechanical properties .
    • Curing schedule : Stepwise heating (e.g., 120°C for 1 hr, 150°C for 2 hr) minimizes void formation in carbon nanotube/polymer composites .
    • Post-cure analysis : Measure glass transition temperature (Tg_g) via DSC and tensile strength via ASTM D638 to validate performance .

Reference:

Advanced Research Questions

Q. What strategies are effective in resolving endo/exo isomer formation during the synthesis of norbornene-based dicarboxylic derivatives?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 0–25°C) favor endo isomers due to steric hindrance, while higher temperatures (>80°C) promote exo forms .
  • Solvent effects : Polar solvents (e.g., THF) stabilize transition states for endo selectivity, as shown in Diels-Alder adducts of perfluoroalkyl iodides .
  • Chromatographic separation : Use silica gel column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) to isolate isomers .
  • Crystallization : Recrystallize from ethanol/water mixtures (70:30) to enrich endo isomers (>95% purity) .

Reference:

Q. How does the reactivity of Methyl-5-norbornene-2,3-dicarboxylic anhydride with perfluoroalkyl iodides vary under different initiator conditions, and what analytical methods validate the products?

Methodological Answer:

  • Initiator-dependent pathways :
    • Peroxide initiators : Radical-mediated addition produces endo-5-iodo-6-perfluoroalkylnorbornane adducts exclusively .
    • Thermal initiation : Non-radical pathways yield mixed products, requiring NMR (19F^{19} \text{F}) to confirm regioselectivity .
  • Product validation :
    • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 435.2 for C10_{10}H10_{10}O3_3I(CF2_2)4_4CF3_3) .
    • X-ray crystallography : Resolve stereochemistry of iodine substitution at the endo position .

Reference:

Q. What methodologies assess the hydrolytic stability of Methyl-5-norbornene-2,3-dicarboxylic anhydride under alkaline conditions?

Methodological Answer:

  • Accelerated aging : Expose the anhydride to 0.1M NaOH at 60°C for 24 hr, monitoring hydrolysis via:
    • Titration : Quantify free carboxylic acids using 0.1M HCl back-titration .
    • FT-IR : Track disappearance of anhydride carbonyl peaks (~1850 cm1^{-1}) .
  • Kinetic modeling : Calculate rate constants (k) using pseudo-first-order assumptions, with Arrhenius plots to predict long-term stability .
  • Comparative studies : Benchmark against nadic methyl anhydride (NMA), which shows 30% faster hydrolysis under identical conditions due to reduced steric shielding .

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.